GRC-17536 -

GRC-17536

Catalog Number: EVT-269602
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GRC-17536 is an orally available, potent and selective inhibitor of Transient Receptor Potential Ankyrin 1 (TRPA1) with IC50 value less than 10 nM. GRC-17536 shows more than 1000 fold selectivity over other TRPs, a large panel of GPCRs, enzymes and other ion channels. GRC-17536 has proven highly efficacious in treating inflammatory and neuropathic pain in animal models compared to other commercial drugs.
Introduction to TRPA1 Antagonism and GRC-17536

TRPA1 as a Multimodal Nociceptive Ion Channel

TRPA1 (Transient Receptor Potential Ankyrin 1) is a non-selective cation channel belonging to the TRP superfamily, characterized by its unique structural and functional properties. It possesses an exceptionally long N-terminal domain containing 14-18 ankyrin repeats, which facilitate protein-protein interactions and channel assembly [1] [3] [6]. Crucially, this domain contains numerous cysteine and lysine residues that form disulfide bridges, rendering TRPA1 exquisitely sensitive to activation by electrophilic compounds and oxidative stress byproducts, including reactive oxygen and nitrogen species (RONS) [3] [6] [10]. TRPA1 functions as a polymodal cellular sensor, activated by diverse exogenous irritants (acrolein, cinnamaldehyde, environmental pollutants) and endogenous inflammatory mediators (4-hydroxynonenal, prostaglandins, bradykinin) [1] [8].

Anatomically, TRPA1 is robustly expressed in nociceptive neurons of the peripheral nervous system, particularly in unmyelinated C-fibers and thinly myelinated Aδ-fibers of dorsal root, vagal, and trigeminal ganglia [3] [6]. Approximately 30-50% of TRPV1-expressing neurons co-express TRPA1, suggesting functional interplay in nociception [3]. Beyond neuronal expression, TRPA1 is found in non-neuronal cells including pulmonary epithelial cells, fibroblasts, synoviocytes, and vascular endothelium, indicating its broader role in inflammatory responses [3] [8]. Cryo-electron microscopy studies at approximately 4Å resolution have revealed critical structural details of the full-length human TRPA1 channel, including ligand-binding domains that facilitate structure-based drug design [1].

Table 1: Key Functional Properties of TRPA1

PropertyCharacteristicsFunctional Significance
Activation MechanismsElectrophilic modification of cysteine residues; Calcium potentiation; Voltage-dependent gatingDetects oxidative stress and inflammation products
Chemical ActivatorsEnvironmental irritants (acrolein, formaldehyde); Endogenous mediators (4-HNE, prostaglandins); TLR ligands (LPS, ssRNA)Mediates responses to pollutants, tissue damage, and pathogens
Tissue DistributionNociceptive neurons (C/Aδ fibers); Airway epithelium; Fibroblasts; Vascular endotheliumLinks noxious stimuli to pain signaling and neurogenic inflammation
Pathophysiological RoleMigraine triggers sensor; Neuropathic pain amplifier; Cough reflex mediatorCentral role in chronic pain and respiratory pathologies

Rationale for TRPA1 Antagonism in Chronic Pathologies

TRPA1 has emerged as a validated therapeutic target based on compelling genetic and pharmacological evidence. Human genetic studies identified gain-of-function mutations in TRPA1 causing familial episodic pain syndrome, directly linking channel dysfunction to pathological pain [1] [3]. In diabetic neuropathy, elevated levels of endogenous TRPA1 agonists like methylglyoxal contribute to pain through channel activation [7]. Similarly, in migraine pathogenesis, TRPA1 serves as a molecular integrator for numerous triggers (oxidative stress, dietary components, environmental irritants) that promote calcitonin gene-related peptide (CGRP) release from trigeminal afferents, initiating neurogenic inflammation and headache [6] [10].

In respiratory pathologies, TRPA1 is critically positioned to mediate cough responses to diverse stimuli. Citric acid, a classic tussive agent, directly activates TRPA1 on airway sensory nerves and epithelial cells, while TLR ligands (LPS, ssRNA) associated with viral/bacterial infections upregulate TRPA1 expression and sensitize the cough reflex [8]. GERD-related cough involves TRPA1 activation by inflammatory mediators in esophageal mucosa, which sensitizes airway afferents [8]. This convergence of diverse pathological mechanisms on TRPA1 activation establishes it as a unifying therapeutic target for conditions with multiple etiologies but common TRPA1-dependent signaling.

Table 2: Pathophysiological Roles of TRPA1 in Target Indications for GRC-17536

PathologyTRPA1 Activation MechanismsDownstream Effects
Diabetic Neuropathic PainMethylglyoxal accumulation; Oxidative stress productsNeuronal hyperexcitability; Central sensitization
Refractory Chronic CoughCitric acid; TLR ligands (LPS, ssRNA); GERD mediatorsCough reflex sensitization; Airway hyperresponsiveness
MigraineROS/RONS; Dietary triggers; Environmental irritantsCGRP release; Neurogenic inflammation; Trigeminovascular activation
Rheumatoid ArthritisInflammatory mediators (bradykinin, prostaglandins)Joint nociceptor sensitization; Chronic pain maintenance

Discovery and Development of GRC-17536 as a Selective TRPA1 Antagonist

GRC-17536 (chemical name: (S)-2-(3-methyl-1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(6-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-2-yl)propenamide) is a potent small-molecule TRPA1 antagonist discovered and developed by Glenmark Pharmaceuticals [4] [5] [7]. Its molecular formula is C₂₀H₁₃F₅N₄O₃S₂ with a molecular weight of 556.46 Daltons [4] [5]. The compound emerged from a focused medicinal chemistry program addressing the historical challenges in TRPA1 antagonist development, particularly poor selectivity and suboptimal pharmacokinetic properties that limited clinical translation of earlier candidates [1] [5].

GRC-17536 exhibits nanomolar potency against human TRPA1 channels (IC₅₀ < 10 nM) and demonstrates remarkable selectivity (>1000-fold) over related TRP channels (TRPV1, TRPV3, TRPV4, TRPM8) and other ion channels (hERG, Nav1.7) [5] [7]. Preclinical studies established its oral bioavailability and significant efficacy across multiple disease models. In rodent models of inflammatory pain (Freund's complete adjuvant-induced) and neuropathic pain (chronic constriction injury-induced), GRC-17536 reversed hyperalgesia with EC₅₀ values <10 mg/kg [5]. In guinea pig models of cough, it dose-dependently inhibited citric acid-induced cough responses, confirming TRPA1 as the mechanistic target of this classic tussive stimulus [8]. Additionally, it demonstrated promising effects in asthma models by reducing airway inflammation, bronchoconstriction, and cough [5].

Clinical development progressed through Phase 1 single ascending dose studies in healthy volunteers, which confirmed safety, tolerability, and pharmacokinetic profiles suitable for further development [2] [4]. Subsequent Phase 2a proof-of-concept studies focused on painful diabetic peripheral neuropathy and refractory chronic cough [4] [7] [8]. Although the primary endpoint was not met in the overall diabetic neuropathy population, a prespecified subgroup with preserved small fiber function showed statistically significant and clinically meaningful pain reduction [7]. Formulation optimization led to a spray-dried dispersion (SDD) version improving bioavailability, with once-daily 250 mg dosing achieving target plasma exposures (tₘₐₓ: 4 hours; t₁/₂: 12 hours) predicted to engage TRPA1 effectively [7].

Table 3: Key Developmental Milestones and Properties of GRC-17536

Development PhaseKey FindingsSignificance
Preclinical ProfilePotency: <10 nM IC₅₀; Selectivity: >1000-fold over other TRP channels; Efficacy: EC₅₀ <10 mg/kg in pain modelsEstablished target engagement and therapeutic potential
Phase 1 StudiesFavorable safety profile; Linear pharmacokinetics; SDD formulation improved bioavailabilitySupported progression to proof-of-concept trials
Phase 2a in DPNSignificant pain relief in preserved small fiber neuropathy subgroupPharmacological validation of TRPA1 target in neuropathic pain
Mechanistic StudiesInhibited citric acid-induced Ca²⁺ influx in TRPA1-expressing cells; Blocked TLR-mediated TRPA1 sensitizationConfirmed TRPA1 as mediator of diverse cough triggers

Properties

Product Name

GRC-17536

IUPAC Name

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

GRC-17536; GRC 17536; GRC17536.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.